molecular formula C13H18N2O4 B14849919 Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14849919
M. Wt: 266.29 g/mol
InChI Key: SABXRGVWNURBLT-UHFFFAOYSA-N
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Description

Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps :

    Step 1: Reaction of potassium acetate with palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours.

    Step 2: Treatment with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours.

Chemical Reactions Analysis

Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the acetyl group can undergo nucleophilic attack .

Comparison with Similar Compounds

Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of acetyl and hydroxyl groups in this compound distinguishes it from these similar compounds.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(5-acetyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-7-14-9(5-11(10)17)6-15-12(18)19-13(2,3)4/h5,7H,6H2,1-4H3,(H,14,17)(H,15,18)

InChI Key

SABXRGVWNURBLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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